1-Chloro-2,5-difluoro-4-iodobenzene
Overview
Description
1-Chloro-2,5-difluoro-4-iodobenzene is a chemical compound with the molecular formula C6H2ClF2I . It has a molecular weight of 274.44 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 1-Chloro-2,5-difluoro-4-iodobenzene is 1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-Chloro-2,5-difluoro-4-iodobenzene is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis
1-Chloro-2,5-difluoro-4-iodobenzene: is a versatile reagent in organic synthesis, particularly in the construction of complex molecules. Its reactivity profile allows it to participate in various coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds. This compound can also undergo halogen exchange reactions to introduce different functional groups, aiding in the synthesis of pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 1-Chloro-2,5-difluoro-4-iodobenzene serves as a key intermediate. It is used to synthesize various biologically active molecules, including potential drug candidates. Its ability to be transformed into more complex structures makes it valuable for the development of new medicinal compounds .
Materials Science
The compound finds applications in materials science due to its potential to modify the properties of materials. For instance, it can be used to introduce fluorine-containing groups into polymers, enhancing their thermal stability and chemical resistance. This is particularly useful in creating high-performance materials for aerospace and automotive industries .
Analytical Chemistry
In analytical chemistry, 1-Chloro-2,5-difluoro-4-iodobenzene can be used as a standard or reference compound in various spectroscopic and chromatographic techniques. Its distinct chemical structure allows for easy identification and quantification when analyzing complex mixtures .
Polymer Chemistry
This compound is instrumental in polymer chemistry for the synthesis of fluorinated polymers. The introduction of fluorine atoms can result in polymers with lower surface energies, making them suitable for non-stick coatings and other specialized applications .
Environmental Research
1-Chloro-2,5-difluoro-4-iodobenzene: may also play a role in environmental research. It can be used to study the environmental fate of halogenated compounds, their breakdown products, and their potential impact on ecosystems. Understanding the behavior of such compounds can inform the development of safer chemicals and remediation strategies .
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known that halogenated aromatic compounds like this often interact with various enzymes and receptors in the body .
Mode of Action
It is known that halogenated aromatic compounds can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .
Biochemical Pathways
Halogenated aromatic compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by factors such as its physicochemical properties, formulation, and route of administration .
Result of Action
It is known that halogenated aromatic compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2,5-difluoro-4-iodobenzene. For instance, the compound’s stability can be affected by factors such as temperature and pH . Furthermore, the compound’s efficacy can be influenced by factors such as the presence of other compounds or the physiological state of the organism .
properties
IUPAC Name |
1-chloro-2,5-difluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIRZHIXWRVIAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679553 | |
Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,5-difluoro-4-iodobenzene | |
CAS RN |
1097871-23-2 | |
Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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